3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
Description
3-Benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is a bis-sulfonamide derivative characterized by a central benzene ring substituted with a methoxy group (-OCH₃), a benzenesulfonamide moiety, and an N-methyl-N-(2-phenylethyl) sulfonamide side chain. Its molecular formula is C₁₅H₁₈N₂O₆S₂, with a molecular weight of 386.45 g/mol . The compound’s structural complexity arises from dual sulfonamide linkages and a phenylethyl group, which may enhance lipophilicity and influence receptor binding compared to simpler sulfonamides.
Properties
Molecular Formula |
C22H24N2O5S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-4-methoxy-N-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O5S2/c1-24(16-15-18-9-5-3-6-10-18)31(27,28)20-13-14-22(29-2)21(17-20)23-30(25,26)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3 |
InChI Key |
PPMHFUJWYUAZSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamide Derivatives
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Findings from Comparative Studies
Lipophilicity and Solubility
The target compound’s methoxy and phenylethyl groups increase its lipophilicity compared to sulfamerazine (pyrimidinyl amino) and N-(4-methoxyphenyl)benzenesulfonamide. This property may enhance blood-brain barrier penetration but reduce aqueous solubility, a common challenge for sulfonamides . Halogenated analogs like 3-chloro-4-fluoro-N-(2-phenylethyl)benzene-1-sulfonamide exhibit even higher lipophilicity due to electronegative Cl/F substituents, which also alter electronic distribution and reactivity .
Biological Activity
3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides that are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C16H19N3O4S2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Similar to other sulfonamides, it is believed to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 6.5 to 10 mg/mL against these pathogens .
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. In a study evaluating the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts, certain derivatives demonstrated a notable decrease in coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular health .
Case Studies
-
Antimicrobial Efficacy :
- A study involving a series of sulfonamide derivatives found that compounds similar to this compound exhibited strong antibacterial activity against clinical isolates of E. coli and S. aureus, with varying MIC values indicating their effectiveness.
- Cardiovascular Impact :
Data Tables
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | 7.0 | Antimicrobial |
| 4-(2-aminoethyl)-benzenesulfonamide | 6.72 | Antimicrobial |
| 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide | 8.5 | Anticancer |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic studies are necessary to confirm these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
